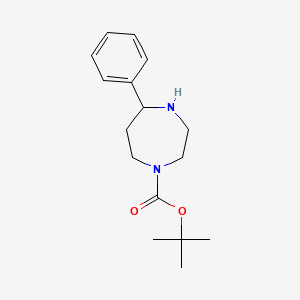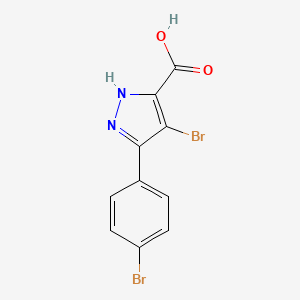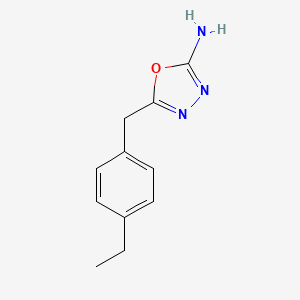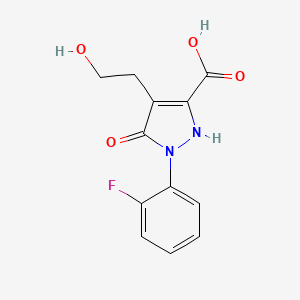
Tert-butyl 5-phenyl-1,4-diazepane-1-carboxylate
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by its InChI code. For the related compound “tert-butyl 5-oxo-7-phenyl-1,4-diazepane-1-carboxylate”, the InChI code is1S/C16H22N2O3/c1-16(2,3)21-15(20)18-10-9-17-14(19)11-13(18)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,19) . Physical And Chemical Properties Analysis
For the related compound “tert-Butyl 1,4-diazepane-1-carboxylate”, the molecular weight is 200.28 g/mol, the density is 1.0±0.1 g/cm3, the boiling point is 277.9±23.0 °C at 760 mmHg, and the flash point is 121.9±22.6 °C .Scientific Research Applications
Environmental Impact and Degradation
Synthetic phenolic antioxidants, including structures similar to tert-butyl 5-phenyl-1,4-diazepane-1-carboxylate, have been extensively studied for their environmental occurrence, fate, and toxicity. Studies have detected these compounds across various environmental matrices, such as indoor dust, outdoor air particulates, sea sediment, and river water. The exposure pathways to humans include food intake, dust ingestion, and use of personal care products. Toxicity studies suggest potential hepatic toxicity and endocrine-disrupting effects, highlighting the need for novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
Synthetic Utilities in Chemistry
The compound and related structures have been part of extensive research focusing on synthetic utilities. Methods for synthesizing benzimidazoles, quinoxalines, and benzo(1,5)diazepines, derived from similar compounds, have been reviewed, demonstrating their broad application in creating biologically active molecules and other complex organic structures (Ibrahim, 2011).
Decomposition and Environmental Remediation
Research on the decomposition of methyl tert-butyl ether (MTBE), which shares structural similarities with tert-butyl 5-phenyl-1,4-diazepane-1-carboxylate, indicates potential methods for environmental remediation of related compounds. Studies have shown that radio frequency plasma reactors can decompose MTBE, suggesting a pathway for the breakdown of similar chemical structures in environmental clean-up efforts (Hsieh et al., 2011).
Biological Significance of 1,4-Diazepines
The broader family of 1,4-diazepines, to which tert-butyl 5-phenyl-1,4-diazepane-1-carboxylate belongs, has been thoroughly reviewed for its synthetic routes, chemical reactions, and significant biological activities. These compounds exhibit a range of biological activities, including antipsychotic, anxiolytic, and anticancer properties, making them of great interest to pharmaceutical development (Rashid et al., 2019).
Catalysis and Organic Synthesis
Metal cation-exchanged clay catalysts have been reviewed for their application in organic synthesis, including reactions involving structures similar to tert-butyl 5-phenyl-1,4-diazepane-1-carboxylate. These catalysts facilitate various organic reactions, highlighting the compound's role in synthetic organic chemistry and potential industrial applications (Tateiwa & Uemura, 1997).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 5-phenyl-1,4-diazepane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-11-9-14(17-10-12-18)13-7-5-4-6-8-13/h4-8,14,17H,9-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRVMCYNJGBVJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(NCC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 5-phenyl-1,4-diazepane-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-amino-1-(4-chlorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1439416.png)

![3-(2-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1439421.png)

![2-[(3-Fluorobenzoyl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B1439424.png)

![3-(2-Fluorophenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1439429.png)
![4-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine](/img/structure/B1439431.png)
![3-(3-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1439432.png)
![4-fluoro-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine](/img/structure/B1439433.png)

![3-(4-Fluorophenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1439436.png)

![3-(3-Fluorophenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1439438.png)